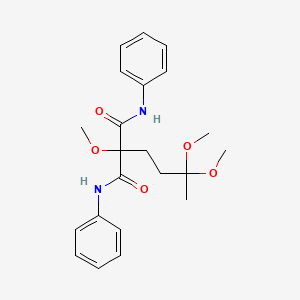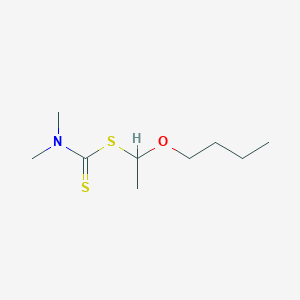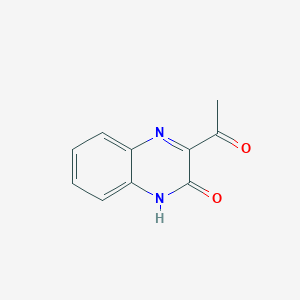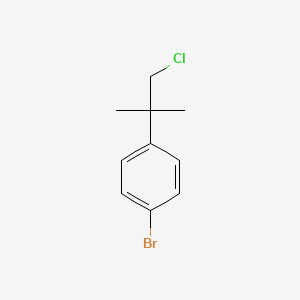![molecular formula C14H18O2 B14358114 2-[(1-Phenylprop-2-en-1-yl)oxy]oxane CAS No. 92573-81-4](/img/no-structure.png)
2-[(1-Phenylprop-2-en-1-yl)oxy]oxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1-Phenylprop-2-en-1-yl)oxy]oxane is an organic compound that features a phenylprop-2-en-1-yl group attached to an oxane ring through an ether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(1-Phenylprop-2-en-1-yl)oxy]oxane can be achieved through the reaction of 1-phenylprop-2-en-1-ol with oxane in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ether bond.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency.
Types of Reactions:
Oxidation: The phenylprop-2-en-1-yl group can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The double bond in the phenylprop-2-en-1-yl group can be reduced to form the corresponding saturated compound.
Substitution: The ether linkage can be cleaved under acidic or basic conditions, leading to the formation of phenylprop-2-en-1-ol and oxane.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Hydrochloric acid or sodium hydroxide.
Major Products:
Oxidation: Phenylprop-2-en-1-al or phenylprop-2-en-1-oic acid.
Reduction: 2-[(1-Phenylpropyl)oxy]oxane.
Substitution: Phenylprop-2-en-1-ol and oxane.
Aplicaciones Científicas De Investigación
2-[(1-Phenylprop-2-en-1-yl)oxy]oxane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-[(1-Phenylprop-2-en-1-yl)oxy]oxane involves its interaction with molecular targets such as enzymes and receptors. The phenylprop-2-en-1-yl group can interact with hydrophobic pockets in proteins, while the oxane ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Similar Compounds:
- **2-[(1-Phenylprop-2-en-1-yl)oxy]methyl]oxolane
- 3-Phenylprop-2-en-1-ol
- 1-Phenylprop-2-en-1-one
Comparison:
- 2-[(1-Phenylprop-2-en-1-yl)oxy]methyl]oxolane: Similar structure but with a different ring system (oxolane instead of oxane).
- 3-Phenylprop-2-en-1-ol: Lacks the oxane ring and has a hydroxyl group instead of an ether linkage.
- 1-Phenylprop-2-en-1-one: Contains a carbonyl group instead of an ether linkage, leading to different chemical reactivity and properties.
This compound is unique due to its combination of a phenylprop-2-en-1-yl group and an oxane ring, which imparts distinct chemical and physical properties compared to its analogs.
Propiedades
| 92573-81-4 | |
Fórmula molecular |
C14H18O2 |
Peso molecular |
218.29 g/mol |
Nombre IUPAC |
2-(1-phenylprop-2-enoxy)oxane |
InChI |
InChI=1S/C14H18O2/c1-2-13(12-8-4-3-5-9-12)16-14-10-6-7-11-15-14/h2-5,8-9,13-14H,1,6-7,10-11H2 |
Clave InChI |
MTCFEFAIILFVGP-UHFFFAOYSA-N |
SMILES canónico |
C=CC(C1=CC=CC=C1)OC2CCCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Phenoxy-3-[(3-phenoxyprop-1-EN-2-YL)oxy]propan-2-OL](/img/structure/B14358053.png)


![N-(5-Hydroxy-12H-benzo[a]phenothiazin-6-yl)-N-phenylacetamide](/img/structure/B14358106.png)

![Benzo[f]quinoxaline-5-carbonitrile, 2,3,4,6-tetrahydro-6-oxo-](/img/structure/B14358126.png)
![1,5-Diphenylbicyclo[3.2.0]heptane](/img/structure/B14358127.png)
